3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
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Description
3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is 455.19573968 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: HMS3492J09 exhibits promising potential in medicinal chemistry due to its structural features. Researchers have explored its impact on various biological targets, including enzymes and receptors.
Applications:Acetylcholine Esterase (AChE) Inhibition: Inspired by the structure of donepezil (a clinically used AChE inhibitor for Alzheimer’s disease), HMS3492J09 derivatives were designed as potential AChE inhibitors . Two compounds, 4g and 3a, demonstrated significant inhibition of AChE, making them candidates for further investigation.
Anticancer Activity: Some derivatives of HMS3492J09 displayed potent cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Compound 5g, in particular, exhibited remarkable anticancer effects with low IC50 values, surpassing even adriamycin (a positive control) .
Environmental Science and Remote Sensing
Overview: HMS3492J09’s unique structure makes it relevant for environmental monitoring and remote sensing applications.
Applications:- Geohazard Mapping : Researchers have explored the use of remote sensing and geographic information systems (GIS) to quantify changes in geohazards. While not directly related to HMS3492J09, similar compounds could potentially aid in assessing environmental risks .
Other Potential Fields
Overview: Although less explored, HMS3492J09 may have applications in other areas:
Applications:- Biological Activity : Indole derivatives (related to HMS3492J09) have diverse biological activities, including antibacterial, antitumor, and antioxidant properties . Further investigation could reveal additional applications.
properties
IUPAC Name |
3-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c32-23(29-16-14-28(15-17-29)21-10-5-2-6-11-21)19-30-22-12-7-13-27-24(22)25(33)31(26(30)34)18-20-8-3-1-4-9-20/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXNNOKZABVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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